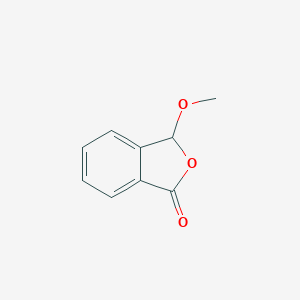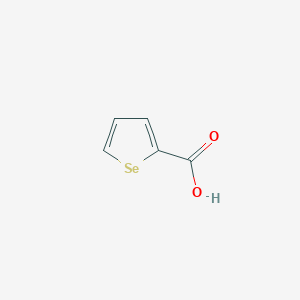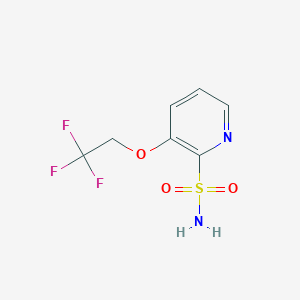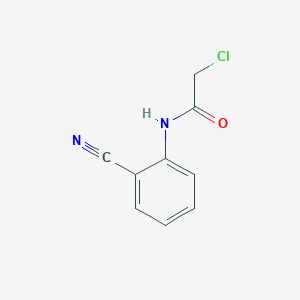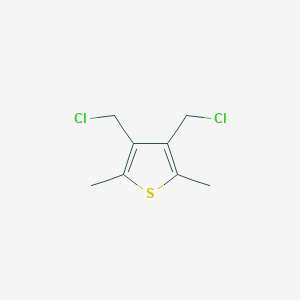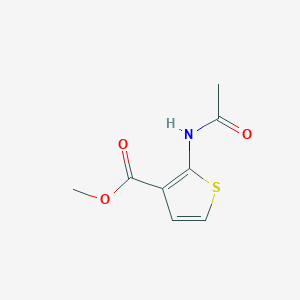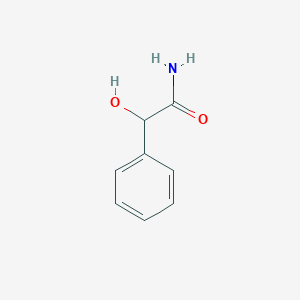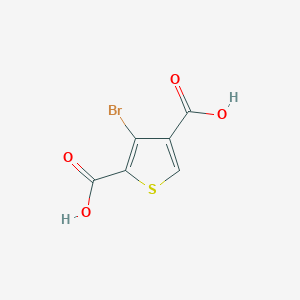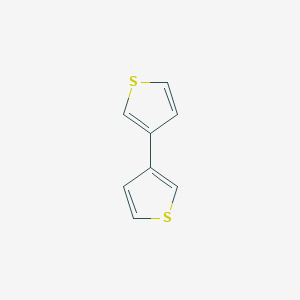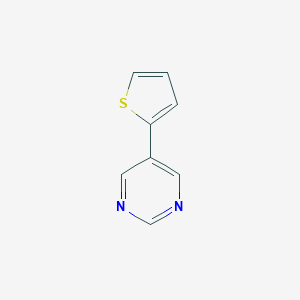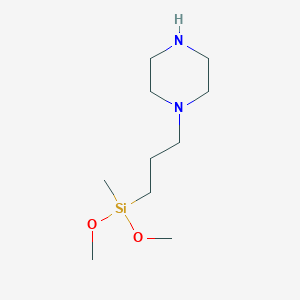
1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine is a bifunctional organosilane compound with the molecular formula C10H24N2O2Si. It is known for its unique structure, which includes both a dimethoxysilane group and a piperazinopropyl group. This compound is widely used in various scientific and industrial applications due to its ability to act as an adhesion promoter and surface modifier .
Preparation Methods
The synthesis of 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine typically involves the reaction of 3-chloropropylmethyldimethoxysilane with piperazine in the presence of a base. The reaction conditions include:
Reactants: 3-chloropropylmethyldimethoxysilane and piperazine
Catalyst/Base: Commonly used bases such as sodium hydroxide or potassium carbonate
Solvent: Organic solvents like toluene or ethanol
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C
Time: The reaction time can vary but typically ranges from several hours to overnight
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine undergoes various types of chemical reactions, including:
Hydrolysis: The dimethoxysilane group reacts slowly with moisture or water, leading to the formation of silanols and methanol.
Common reagents and conditions used in these reactions include water or moisture for hydrolysis, and organic solvents and catalysts for substitution reactions. Major products formed from these reactions include silanols, siloxanes, and substituted organosilanes .
Scientific Research Applications
1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine involves its dual reactivity. The dimethoxysilane group reacts with hydroxyl groups on inorganic surfaces, forming covalent bonds, while the piperazinopropyl group interacts with organic molecules through hydrogen bonding or ionic interactions. This dual reactivity allows the compound to function as an adhesion promoter and surface modifier, enhancing the performance of materials in various applications.
Comparison with Similar Compounds
1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine is unique due to its bifunctional nature, combining both silane and piperazine functionalities. Similar compounds include:
3-Aminopropyltriethoxysilane: Another silane coupling agent, but with an amino group instead of a piperazine group.
3-Chloropropyltrimethoxysilane: Contains a chloropropyl group instead of a piperazinopropyl group.
N-(3-(Trimethoxysilyl)propyl)aniline: Features an aniline group instead of a piperazine group.
The unique structure of this compound provides better anti-yellowing properties and enhanced adhesion promotion compared to these similar compounds .
Properties
IUPAC Name |
dimethoxy-methyl-(3-piperazin-1-ylpropyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2Si/c1-13-15(3,14-2)10-4-7-12-8-5-11-6-9-12/h11H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLDFURRFMJGON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCN1CCNCC1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
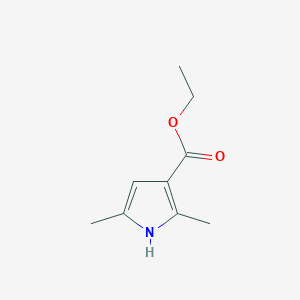
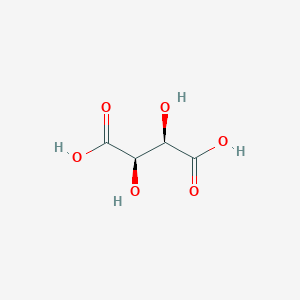
![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)
